molecular formula C18H19N5O2S2 B2504854 N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide CAS No. 921830-54-8

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide

Cat. No.: B2504854
CAS No.: 921830-54-8
M. Wt: 401.5
InChI Key: BCWHKYXYWOGQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole-acetamide moiety. The benzothiazole scaffold is well-documented for its bioactivity, including anticancer, antimicrobial, and enzyme-inhibitory properties . The compound’s structure incorporates a cyclopentylcarbamoyl group on the thiazole ring, which likely modulates its physicochemical properties (e.g., lipophilicity, solubility) and receptor-binding affinity. Synthetic routes for analogous benzothiazole derivatives often involve coupling reactions (e.g., using chloroacetamide intermediates and nucleophilic substitution) or cycloaddition methods .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c24-15(22-18-21-13-7-3-4-8-14(13)27-18)9-12-10-26-17(20-12)23-16(25)19-11-5-1-2-6-11/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,21,22,24)(H2,19,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWHKYXYWOGQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is carried out under relatively mild conditions using dimethyl formamide as the solvent . The process involves the formation of an amide bond between the benzothiazole and thiazole moieties.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with similar structural features to N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide exhibit promising antimicrobial properties. Studies have shown that derivatives of benzothiazole and thiazole possess significant activity against a range of bacteria and fungi. For instance, derivatives synthesized from thiazole frameworks have been evaluated for their in vitro antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Properties

The compound's structural motifs are also associated with anticancer activity. Research indicates that thiazole-containing compounds can inhibit the proliferation of cancer cells. In particular, derivatives similar to this compound have been tested against various cancer cell lines, including breast cancer (MCF7) cells . Molecular docking studies suggest that these compounds can interact effectively with specific targets within cancer cells, potentially leading to new therapeutic agents for cancer treatment .

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. Compounds featuring benzothiazole and thiazole moieties have shown promising AChE inhibitory activity in vitro, making them candidates for further development as therapeutic agents for cognitive disorders .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions where key intermediates are generated through condensation reactions followed by functional group modifications. The synthetic routes often utilize readily available starting materials such as benzothiazole derivatives and thiazole-based amines .

Structure-Activity Relationship

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound. Modifications at specific positions on the benzothiazole and thiazole rings can significantly influence their biological properties. For instance, variations in the substituents on the cyclopentyl group or alterations in the acetamide portion can enhance or diminish antimicrobial and anticancer activities .

Case Study: Antimicrobial Efficacy

In a study examining various thiazole derivatives, compounds structurally similar to this compound were found to exhibit significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings underscore the potential application of such compounds in developing new antibiotics .

Case Study: Anticancer Screening

In another research initiative focusing on anticancer properties, several thiazole derivatives were synthesized and screened against MCF7 cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents, suggesting a route for developing more effective cancer treatments .

Mechanism of Action

The mechanism of action for N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for bacterial or fungal survival. The compound may inhibit these targets, leading to the death of the microorganism .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues can be categorized based on modifications to the benzothiazole core, acetamide linker, and substituents on the thiazole ring. Below is a comparative analysis:

Compound Name Key Structural Features Biological Activity Physicochemical Properties
Target Compound
N-(1,3-Benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
Benzothiazole + thiazole-acetamide + cyclopentylcarbamoyl group Anticancer (hypothesized based on benzothiazole derivatives) Moderate lipophilicity (cyclopentyl group); solubility dependent on hydrogen-bonding capacity
Mirabegron
2-(2-Amino-1,3-thiazol-4-yl)-N-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]acetamide
Thiazole-acetamide + β3-adrenergic agonist pharmacophore (phenylethylamino group) β3-Adrenergic agonist for overactive bladder High solubility due to polar hydroxy and amino groups; molecular weight = 396.51 g/mol
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide Benzothiazole + piperazine-furan substituent Anticancer activity (in vitro screening) Increased polarity from piperazine; moderate metabolic stability
2-(2-Phenyl-1,3-thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide Thiazole-acetamide + phenyl and thiophenmethyl groups Unknown; structural similarity suggests potential antimicrobial activity High lipophilicity (phenyl and thiophene groups); low aqueous solubility
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide Chlorinated benzothiazole + methylphenylacetamide Antibacterial, antifungal Chlorine enhances electronegativity; crystallizes with water molecules

Key Findings

Bioactivity :

  • The target compound’s cyclopentylcarbamoyl group may enhance selectivity for cancer-related targets compared to Mirabegron’s β3-adrenergic receptor focus .
  • Benzothiazole derivatives with electron-withdrawing groups (e.g., chlorine in N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide) show improved antimicrobial activity .

Synthetic Routes: The target compound’s synthesis likely parallels methods for N-(1,3-benzothiazol-2-yl)-2-chloroacetamide intermediates, followed by nucleophilic substitution with cyclopentylcarbamoyl-amine . Mirabegron, by contrast, involves multi-step synthesis to introduce the phenylethylamino pharmacophore .

Crystallography and Stability :

  • X-ray crystallography (using programs like SHELXL ) reveals that substituents like cyclopentylcarbamoyl influence dihedral angles and hydrogen-bonding networks, affecting stability and bioavailability .

Physicochemical Properties :

  • Cyclopentylcarbamoyl provides a balance between lipophilicity (logP ~2.5 predicted) and hydrogen-bonding capacity, contrasting with Mirabegron’s higher solubility (logP ~1.8) .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide is a compound that has garnered attention due to its potential biological activities. This article reviews the structural characteristics, synthesis, and biological evaluations of this compound, highlighting its pharmacological properties and mechanisms of action.

Structural Characteristics

The compound features a complex structure comprising a benzothiazole moiety linked to a thiazole ring, with a cyclopentylcarbamoyl group. The molecular formula is C21H24N4O2SC_{21}H_{24}N_{4}O_{2}S, and its molecular weight is approximately 396.5059 g/mol. The presence of multiple heteroatoms in the structure suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with cyclopentylcarbamate under specific conditions that facilitate the formation of the thiazole ring. Various synthetic routes have been explored to enhance yield and purity, with some methods yielding over 80% efficiency in producing the desired compound .

Anticonvulsant Properties

Research has indicated that compounds related to benzothiazole exhibit notable anticonvulsant activity. A study evaluating various 1,3-benzothiazol-2-yl derivatives reported significant anticonvulsant effects in animal models, particularly in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The majority of these compounds demonstrated reduced immobility time without neurotoxicity or liver toxicity .

Antitumor Activity

The benzothiazole scaffold has been associated with antitumor properties. Compounds containing this moiety have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been tested for their ability to inhibit tumor growth in vitro and in vivo .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or seizure activity.
  • Receptor Modulation : Interaction with neurotransmitter receptors could explain its anticonvulsant effects.
  • Cellular Pathway Disruption : The compound might disrupt critical cellular pathways that lead to tumor cell proliferation.

Case Study 1: Anticonvulsant Evaluation

In a study conducted on a series of benzothiazole derivatives, including this compound, significant anticonvulsant activity was observed. The results indicated that these compounds effectively reduced seizure frequency in animal models without exhibiting neurotoxic effects .

Case Study 2: Antitumor Activity Assessment

A recent investigation into the antitumor potential of benzothiazole derivatives highlighted the efficacy of this compound against various cancer cell lines. The compound demonstrated IC50 values in the micromolar range, indicating promising antitumor activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.